molecular formula C18H17F2N5O2S B2938497 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034416-40-3

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2938497
CAS No.: 2034416-40-3
M. Wt: 405.42
InChI Key: CSFKHXFQQFWRHB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The ethyl linker connects the pyrazole moiety to the 2,6-difluorobenzenesulfonamide group.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2S/c19-13-2-1-3-14(20)18(13)28(26,27)23-8-9-25-17(12-4-5-12)10-15(24-25)16-11-21-6-7-22-16/h1-3,6-7,10-12,23H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFKHXFQQFWRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological profiles, and relevant research findings.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C20H19F2N5O3S
  • Molecular Weight : 447.5 g/mol

Structural Features

The compound features a unique combination of a pyrazole ring, a cyclopropyl group, and a difluorobenzenesulfonamide moiety. This structural diversity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may interact with cannabinoid receptors and other signaling pathways involved in metabolic regulation and inflammation.

Pharmacological Profiles

  • Cannabinoid Receptor Interaction : Analogues of this compound have shown significant affinity for cannabinoid receptors, indicating potential applications in pain management and metabolic disorders .
  • Metabolic Effects : Some studies have reported that related compounds exhibit favorable effects on serum lipid parameters, suggesting a role in managing metabolic syndrome .

Case Studies and Experimental Data

  • Study on Cannabinoid Receptor Agonists :
    • A study identified several cyclopropyl-containing pyrazoles with high potency at cannabinoid receptors, demonstrating the potential for therapeutic applications in pain relief and appetite regulation .
  • Metabolic Syndrome Models :
    • Another investigation highlighted the efficacy of similar compounds in reducing lipid levels in animal models of metabolic syndrome, indicating their potential as therapeutic agents .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
5-Amino-PyrazolesStructureBroad-spectrum antimicrobial activity
Indole DerivativesStructureDiverse biological activities including anticancer properties
PyrazinamidesStructureEffective in inhibiting ethylene biosynthesis in plants

This table illustrates how this compound may offer enhanced biological activity due to its unique structural features compared to simpler derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional motifs with other sulfonamide-pyrazole hybrids. For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ) also contains a sulfonamide group linked to a pyrazolopyrimidine scaffold. Key structural differences include:

  • Core heterocycle : The target compound uses a pyrazole-pyrazine system, whereas Example 53 employs a pyrazolopyrimidine fused with a chromene ring.
  • Substituents : The cyclopropyl and difluorophenyl groups in the target compound contrast with the fluorophenyl and chromen-4-one moieties in Example 53.

Physicochemical Properties

Property Target Compound* Example 53 ()
Molecular weight (g/mol) ~450 (estimated) 589.1
Melting point (°C) Not reported 175–178
Key functional groups Pyrazine, cyclopropyl Chromen-4-one, fluorophenyl

*Data for the target compound are inferred from its structure; experimental values are unavailable in the provided evidence.

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